![molecular formula C9H12Cl2F4N2 B13040415 (1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13040415.png)
(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
Description
This chiral diamine derivative features a 2-fluoro-5-(trifluoromethyl)phenyl group attached to an ethane-1,2-diamine backbone, stabilized as a dihydrochloride salt. The trifluoromethyl (-CF₃) and fluorine substituents enhance lipophilicity and metabolic stability, while the dihydrochloride salt improves aqueous solubility.
Properties
Molecular Formula |
C9H12Cl2F4N2 |
---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H10F4N2.2ClH/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14;;/h1-3,8H,4,14-15H2;2*1H/t8-;;/m1../s1 |
InChI Key |
GUYNHAUCMYLFAA-YCBDHFTFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@@H](CN)N)F.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CN)N)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis of (1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine dihydrochloride typically begins with:
- 2-Fluoro-5-(trifluoromethyl)benzaldehyde : This aromatic aldehyde serves as the core substrate bearing the fluorine and trifluoromethyl substituents essential for the target molecule’s structure.
- Ethylenediamine : Provides the diamine functionality after condensation with the aldehyde.
These starting materials are commercially available or can be synthesized via established aromatic substitution and fluorination methods.
General Synthetic Route
The preparation generally follows these key steps:
Step | Reaction Type | Description | Conditions/Notes |
---|---|---|---|
1 | Condensation | Reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with ethylenediamine to form an imine intermediate | Controlled temperature, inert atmosphere preferred to avoid side reactions |
2 | Reduction | Reduction of the imine intermediate to the corresponding diamine using reducing agents such as sodium borohydride or catalytic hydrogenation | Mild conditions to preserve stereochemistry |
3 | Salt Formation | Conversion of the free diamine to its dihydrochloride salt by treatment with hydrochloric acid | Ensures stability and crystallinity for isolation |
Detailed Reaction Conditions and Reagents
- Condensation Step : Typically carried out in anhydrous solvents such as ethanol or methanol, at temperatures ranging from 0°C to room temperature to minimize side reactions and promote selective imine formation.
- Reduction Step : Sodium borohydride is commonly used as a selective reducing agent for imines, offering good yields and stereoselectivity. Alternatively, catalytic hydrogenation with palladium on carbon under mild hydrogen pressure can be employed.
- Salt Formation : The free diamine is dissolved in anhydrous solvents, followed by slow addition of hydrochloric acid, usually in an ice bath to control exothermicity. The dihydrochloride salt precipitates out and is collected by filtration.
Stereochemical Considerations
The (1S) configuration is critical for biological activity. Enantioselective synthesis can be achieved by:
- Using chiral auxiliaries or catalysts during the reduction step.
- Employing resolution techniques post-synthesis, such as crystallization with chiral acids or chromatographic separation.
Industrial and Green Chemistry Approaches
Recent research emphasizes:
- Biocatalytic methods : Using enzymes to catalyze stereoselective amination or reduction steps, improving yield and environmental profile.
- Continuous flow chemistry : Enhancing reaction control, reproducibility, and scalability.
- Use of green solvents : Such as water or bio-based solvents to reduce environmental impact.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Classical Imine Reduction | 2-Fluoro-5-(trifluoromethyl)benzaldehyde, ethylenediamine, NaBH4, HCl | Straightforward, high yield, well-established | Requires careful stereochemical control |
Catalytic Hydrogenation | Same aldehyde and amine, Pd/C catalyst, H2 gas | Cleaner reaction, fewer by-products | Requires specialized equipment |
Biocatalytic Synthesis | Enzymes for amination/reduction | High stereoselectivity, environmentally friendly | Enzyme cost and stability considerations |
Continuous Flow Synthesis | Automated flow reactors with above reagents | Scalable, reproducible, safer | Initial setup cost |
Research Findings on Preparation Optimization
- Temperature and pH control during condensation and reduction steps significantly affect yield and stereoselectivity.
- Purity analysis via NMR and mass spectrometry confirms the structural integrity and enantiomeric excess of the product.
- Use of surfactants or co-solvents can enhance reaction rates and selectivity in biocatalytic processes.
- Crystallization conditions for salt formation are optimized to improve product stability and ease of handling.
Representative Analytical Data (Indicative)
Analysis Type | Data/Result | Purpose |
---|---|---|
NMR (1H, 13C, 19F) | Chemical shifts consistent with expected structure | Structural confirmation |
Mass Spectrometry | Molecular ion peak at m/z ~295 (for dihydrochloride) | Molecular weight verification |
Optical Rotation | Specific rotation confirming (1S) stereochemistry | Enantiomeric purity assessment |
Melting Point | Sharp melting point of dihydrochloride salt | Purity and identity confirmation |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like hydroxyl or alkyl groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxyl groups, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences arise in substituent positions, salt forms, and molecular weight. Below is a comparative analysis:
*Calculated based on free base (222.19 g/mol) + 2HCl (72.92 g/mol).
- Substituent Effects : The target’s 2-fluoro-5-CF₃ arrangement may optimize steric and electronic interactions with biological targets compared to the 5-fluoro-3-CF₃ isomer (CAS 1213016-70-6). The meta-CF₃ group in the isomer could reduce binding affinity due to altered dipole moments .
- Salt Form : The dihydrochloride salt enhances solubility (~300 g/mol) compared to free bases, improving bioavailability in physiological environments.
Pharmacokinetic Considerations
- Lipophilicity: The trifluoromethyl group increases logP (lipophilicity) compared to non-fluorinated diamines, enhancing blood-brain barrier permeability.
Research Findings and Gaps
- Efficacy : Preclinical studies on similar diamines (e.g., Fluvoxamine analogs) show serotonin reuptake inhibition, but target-specific data are lacking.
- Toxicity : The dihydrochloride salt may reduce renal toxicity compared to free bases by minimizing systemic accumulation.
- Chirality : The (1S)-configuration in the target compound could enhance enantioselective binding to biological targets, a feature absent in racemic mixtures .
Biological Activity
(1S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a fluorinated organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features, including a fluorinated aromatic ring and a diamine functional group, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C9H10F4N2
- Molecular Weight : 222.18 g/mol
- IUPAC Name : (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine
- InChI Key : VZUUWURFTNDEIX-MRVPVSSYSA-N
The biological activity of (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and specificity towards these targets. The diamine group facilitates the formation of hydrogen bonds, stabilizing interactions with biological molecules.
Biological Activity Overview
This compound has been studied for its potential as a ligand in enzyme inhibition studies. Its fluorinated structure may enhance selectivity and potency against specific enzymes involved in disease processes.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | Potential as an inhibitor for specific enzymes (e.g., mPGES-1) |
Binding Affinity | Enhanced due to fluorination; improves interaction with target proteins |
Selectivity | Higher selectivity towards biological targets compared to non-fluorinated analogs |
Case Study 1: mPGES-1 Inhibition
A study highlighted the structure-activity relationship (SAR) of compounds similar to (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine, demonstrating that modifications in fluorination significantly impacted their potency as mPGES-1 inhibitors. For instance, a derivative exhibited an IC50 value of 8 nM against mPGES-1, indicating high potency and selectivity over other prostanoid synthases .
Case Study 2: Pharmacokinetic Profiles
Research on related compounds has shown favorable pharmacokinetic profiles in in vivo models. For example, a similar compound demonstrated good oral bioavailability and central nervous system penetration, suggesting that (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine could exhibit comparable profiles .
Comparative Analysis
The biological activity of (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine can be compared with other fluorinated compounds:
Compound | Binding Affinity | Selectivity | Notable Activities |
---|---|---|---|
(1S)-1-[2-Fluoro-5-(trifluoromethyl)... | High | High | mPGES-1 inhibition |
Similar Non-Fluorinated Analog | Moderate | Moderate | General enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.